molecular formula C10H11ClFNO3 B1462893 2-Amino-3-(3-chloro-5-fluoro-4-methoxyphenyl)propanoic acid CAS No. 1260005-16-0

2-Amino-3-(3-chloro-5-fluoro-4-methoxyphenyl)propanoic acid

Cat. No.: B1462893
CAS No.: 1260005-16-0
M. Wt: 247.65 g/mol
InChI Key: POETWVKOXXZPHO-UHFFFAOYSA-N
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Description

“2-Amino-3-(3-chloro-5-fluoro-4-methoxyphenyl)propanoic acid” is a complex organic compound. It is an enantiomer of a 3-chloro-D-alanine and has a role as an EC 2.3.1.50 (serine C-palmitoyltransferase) inhibitor .


Molecular Structure Analysis

The molecular structure of a similar compound, 3-Amino-3-(4-methoxyphenyl)propionic acid, is given by the SMILES string COc1ccc(cc1)C(N)CC(O)=O . This provides a basis for understanding the structure of “this compound”, but the specific structure is not available in the sources.


Physical and Chemical Properties Analysis

The physical and chemical properties of a similar compound, 3-Amino-3-(4-methoxyphenyl)propionic acid, include a melting point of 230 °C (dec.) (lit.) . The specific physical and chemical properties of “this compound” are not provided in the sources.

Scientific Research Applications

Modification of Polymeric Materials

One application involves the modification of polymeric materials, such as poly vinyl alcohol/acrylic acid hydrogels, through a condensation reaction with amines, including aromatic amines similar in structure to 2-Amino-3-(3-chloro-5-fluoro-4-methoxyphenyl)propanoic acid. These modifications aim to enhance the physical properties and biological activities of the polymers for medical applications. The modified polymers exhibit increased thermal stability and show promising antibacterial and antifungal activities, indicating their potential in medical applications (Aly & El-Mohdy, 2015).

Antimicrobial Activity

Derivatives of this compound have been synthesized and evaluated for their antimicrobial activity. For instance, novel Schiff bases synthesized from 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile showed excellent antimicrobial activity against various bacterial and fungal strains, highlighting their potential as antimicrobial agents (Puthran et al., 2019).

Fluorinated Compounds for Anticancer Research

The incorporation of fluorine atoms in pharmaceutical compounds is a common strategy to enhance their biological activity. Research on fluorine-containing compounds, such as those derived from this compound, has shown potential in the synthesis of biologically active molecules with promising anticancer activities. These studies underscore the importance of fluorinated derivatives in medicinal chemistry and drug development (Holla, Bhat, & Shetty, 2003).

Chemical Synthesis and Drug Development

The compound and its derivatives serve as key intermediates in the synthesis of a wide range of chemical entities. For example, they have been used in the synthesis of amino acid ester derivatives containing 5-fluorouracil, demonstrating significant antitumor activity. This application emphasizes the role of such compounds in the development of new therapeutic agents (Xiong et al., 2009).

Properties

IUPAC Name

2-amino-3-(3-chloro-5-fluoro-4-methoxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClFNO3/c1-16-9-6(11)2-5(3-7(9)12)4-8(13)10(14)15/h2-3,8H,4,13H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POETWVKOXXZPHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1Cl)CC(C(=O)O)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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